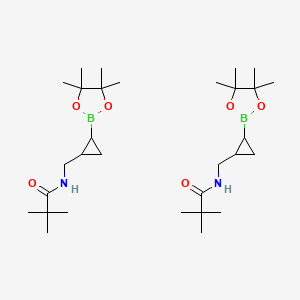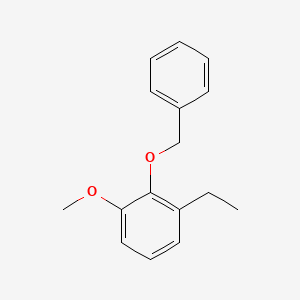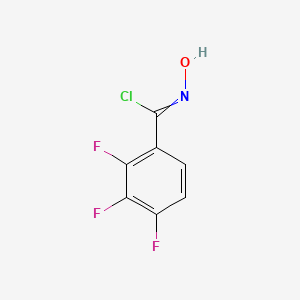
1-(5-Benzothiazolyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Benzothiazolyl)guanidine is a compound that features a guanidine group attached to a benzothiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The benzothiazole moiety is known for its biological activity, making this compound a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Benzothiazolyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzothiazole with S-methylisothiourea or cyano guanidine in an acidic medium . Another method includes the condensation of o-aminothiophenol with cyanoguanidine . These reactions typically require controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Benzothiazolyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivatives.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include substituted benzothiazoles, dihydrobenzothiazoles, and various guanidine derivatives .
Scientific Research Applications
1-(5-Benzothiazolyl)guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Benzothiazolyl)guanidine involves its interaction with various molecular targets and pathways. The guanidine group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The benzothiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-Aminobenzothiazole: Shares the benzothiazole ring but lacks the guanidine group.
Sulfonylguanidines: Contain a sulfonyl group attached to the guanidine moiety and exhibit different biological activities.
Benzoxazolyl-guanidines: Similar structure but with an oxygen atom in place of sulfur in the benzothiazole ring.
Uniqueness: 1-(5-Benzothiazolyl)guanidine is unique due to the presence of both the benzothiazole ring and the guanidine group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H8N4S |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-5-yl)guanidine |
InChI |
InChI=1S/C8H8N4S/c9-8(10)12-5-1-2-7-6(3-5)11-4-13-7/h1-4H,(H4,9,10,12) |
InChI Key |
GHRGVBNGERGVNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N=C(N)N)N=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dihydro-1H-benzo[f]isochromene](/img/structure/B13682748.png)
![Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13682753.png)
![Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13682759.png)







![7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13682792.png)



